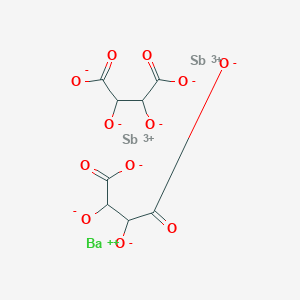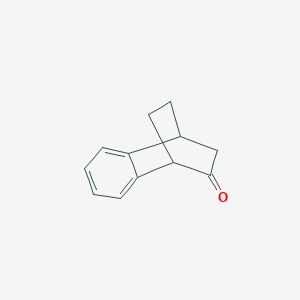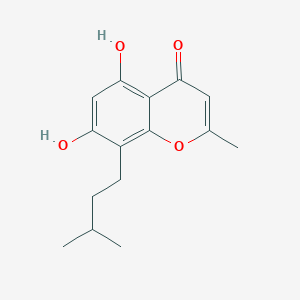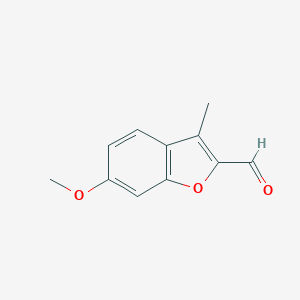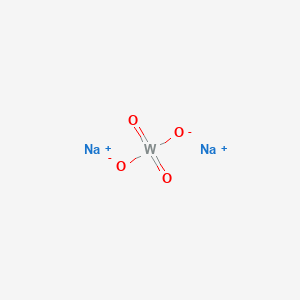
L-Sorbitol TMS
Übersicht
Beschreibung
L-Sorbitol TMS, also known as Sorbitol hexakis-TMS, has the molecular formula C24H62O6Si6 . It is a derivative of Sorbitol, a polyhydric alcohol .
Molecular Structure Analysis
The molecular structure of L-Sorbitol TMS includes 24 carbon atoms, 62 hydrogen atoms, 6 oxygen atoms, and 6 silicon atoms . The structure can be represented by the SMILES string: CSi©OCC(OSi©C)C(OSi©C)C(OSi©C)C(COSi©C)OSi©C .Physical And Chemical Properties Analysis
L-Sorbitol TMS has a molecular weight of 615.26 g/mol . Some of its physical properties include log10ws of 6.85 and logp of 7.570 .Wissenschaftliche Forschungsanwendungen
Biotechnological Production and Food Industry Applications :
- Sorbitol is a low-calorie sugar alcohol used extensively in the food industry as a sweetener. Research has focused on metabolic engineering of Lactobacillus plantarum and Lactobacillus casei for high-level production of sorbitol from fructose-6-phosphate and lactose, respectively, showcasing potential applications in food and dairy products (Ladero et al., 2007); (Boeck et al., 2010).
Health Research :
- Studies have explored sorbitol's effects on adipogenesis and adiponectin production in pre-adipocytes and mature adipocytes, finding that sorbitol does not significantly affect these processes, which is relevant for understanding its impact on metabolic health (Siripurkpong et al., 2014).
- Sorbitol intolerance in adults, characterized by abdominal pain and bloating, has been documented, highlighting its potential as a trigger for gastrointestinal symptoms (Jain et al., 1985).
Pharmaceutical and Cosmetic Applications :
- Enhanced sorbitol production under submerged fermentation using Lactobacillus plantarum has been explored, which is relevant for pharmaceutical and cosmetic industries where sorbitol is used as a humectant and texturizer (Jan et al., 2017).
- The use of sorbitol in the preparation of plum seasoned squash, as a sweetener substitute for diabetic, obese, and health-conscious people, reflects its versatility in food applications with health benefits (Barwal et al., 2002).
Toxicological Studies :
- Exposure to sorbitol during lactation has been shown to cause metabolic alterations and genotoxic effects in rat offspring, indicating the importance of understanding the potential risks associated with sorbitol consumption (Cardoso et al., 2016).
Agricultural and Plant Research :
- Research on apple (Malus domestica) leaves has shown that suppressing sorbitol synthesis substantially alters the global expression profile of stress response genes, suggesting sorbitol's role in carbohydrate metabolism and stress tolerance in plants (Wu et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333851 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Sorbitol TMS | |
CAS RN |
14317-07-8 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





